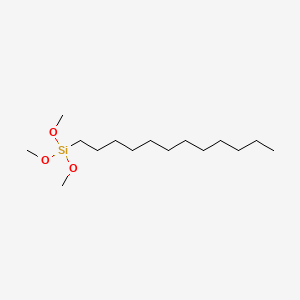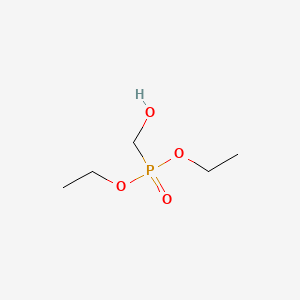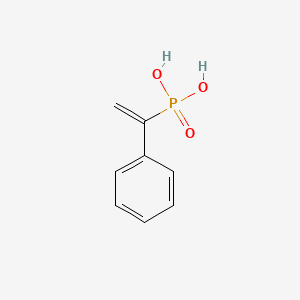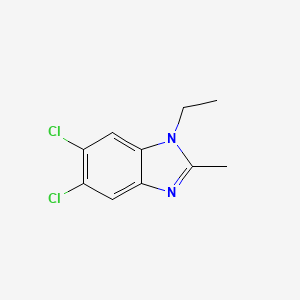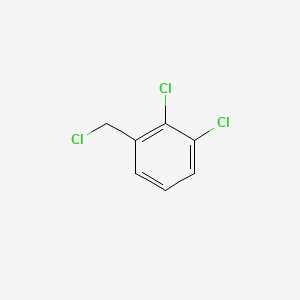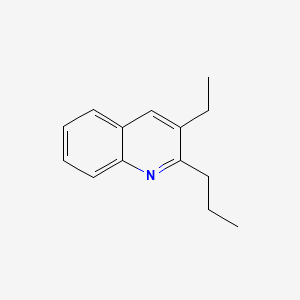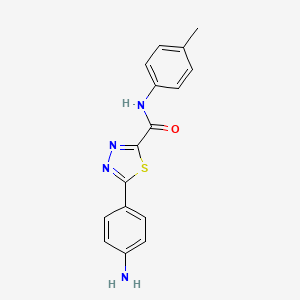
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Thiadiazoles are known to possess a wide range of biological activities, and their derivatives are often explored for drug development. The presence of both amino and carboxamide groups in this compound suggests it could interact with various biological targets, potentially offering therapeutic benefits.
Synthesis Analysis
The synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, which are structurally related to the compound , has been described using a solution-phase parallel synthesis approach. This method involves the initial cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired 5-amino-substituted thiadiazoles . Another approach for synthesizing similar compounds involves solid-phase parallel synthesis, starting with resin-bound carboxamidine thioureas and proceeding through cyclization, N-alkylation or N-acylation, and resin cleavage to produce variously functionalized 1,2,4-thiadiazoles . These methods provide a general framework for the synthesis of thiadiazole derivatives, which could be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and can be modified with various substituents to enhance its properties. The specific compound mentioned includes an aminophenyl and a methylphenyl group, which could influence its binding affinity and selectivity towards biological targets. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in the formation of Schiff's bases, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These reactions are important for creating a diverse array of compounds with potential biological activities. The carboxamide group also offers a site for chemical modification, which can be exploited to produce compounds with specific pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties, including solubility, melting point, and stability, are essential for determining the compound's suitability as a drug candidate. The presence of both polar and nonpolar groups within the compound suggests it may have favorable solubility characteristics for biological applications. Additionally, computational studies, such as ADMET predictions, are often performed to assess the drug-like behavior of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles .
Propiedades
IUPAC Name |
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-2-8-13(9-3-10)18-14(21)16-20-19-15(22-16)11-4-6-12(17)7-5-11/h2-9H,17H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFBSLIPZFYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

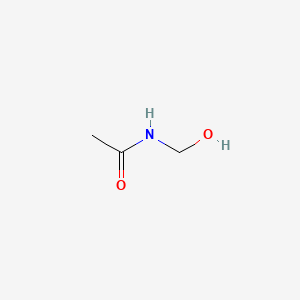
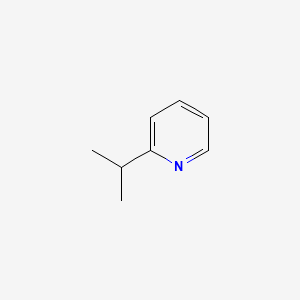

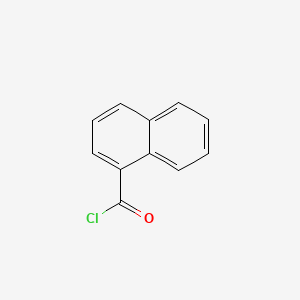
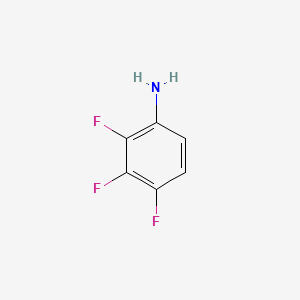
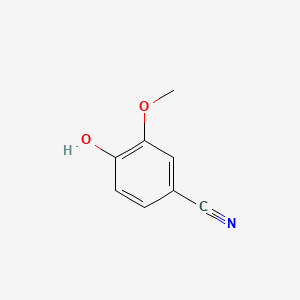
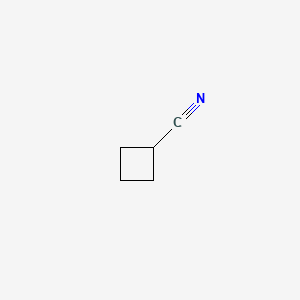
![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)
